4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
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Overview
Description
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl precursors and a pyrimidine core.
Condensation Reaction: The chlorophenyl groups are introduced to the pyrimidine ring through a condensation reaction. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.
Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), catalysts (e.g., palladium, copper).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s chlorophenyl groups can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine: Similar structure with a different position of the chlorine atom.
4-(2-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine: Similar structure with a methyl group instead of a chlorine atom.
4-(2-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is unique due to the specific positioning of the chlorophenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPRHGUZUCBRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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